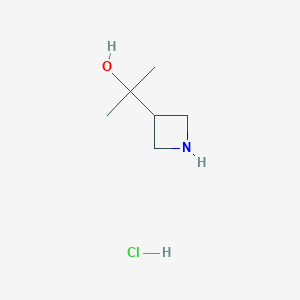![molecular formula C5H9ClF3NO2 B1523777 3-[(2,2,2-Trifluoroethyl)amino]propanoic acid hydrochloride CAS No. 1258650-35-9](/img/structure/B1523777.png)
3-[(2,2,2-Trifluoroethyl)amino]propanoic acid hydrochloride
Descripción general
Descripción
“3-[(2,2,2-Trifluoroethyl)amino]propanoic acid hydrochloride” is a chemical compound with the CAS Number: 1258650-35-9 . It has a molecular weight of 207.58 and its IUPAC name is N-(2,2,2-trifluoroethyl)-beta-alanine hydrochloride . It is a powder in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H8F3NO2.ClH/c6-5(7,8)3-9-2-1-4(10)11;/h9H,1-3H2,(H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a powder in physical form . The storage temperature is room temperature . Unfortunately, the boiling point is not specified .Aplicaciones Científicas De Investigación
Synthesis and Material Science
3-(4-Hydroxyphenyl)propanoic acid (phloretic acid) is explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This process paves the way for various applications in material science, given the numerous –OH bearing compounds that exist in this field (Trejo-Machin et al., 2017).
Chemical Synthesis Methods
B(OCH2CF3)3, derived from 2,2,2-trifluoroethanol, is used for the direct amidation of carboxylic acids with a wide range of amines, providing a straightforward purification process and exhibiting low levels of racemization. This method enhances the synthesis of N-protected amino acids, demonstrating its utility in chemical synthesis (Lanigan et al., 2013).
Pharmaceuticals and Agrochemicals
The trifluoromethyl group, often integrated into pharmaceutical and agrochemical compounds, plays a crucial role due to its electron-withdrawing nature and its ability to form fluorine-hydrocarbon interactions. An efficient method for trifluoromethylating a broad range of aryl substrates has been developed, showcasing the importance of the trifluoromethyl group in enhancing the properties of organic molecules (Cho et al., 2010).
Hydrogen Bonding and Polymorphism Studies
Studies on amino alcohol salts with quinaldinate highlight the importance of hydrogen bonding and π∙∙∙π stacking interactions in determining the distinct connectivity motifs of compounds. This is crucial for understanding the molecular structure and interactions in various chemical and biological processes (Podjed & Modec, 2022).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . The compound also has several precautionary statements, including P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These codes correspond to specific precautions that should be taken when handling the compound .
Propiedades
IUPAC Name |
3-(2,2,2-trifluoroethylamino)propanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c6-5(7,8)3-9-2-1-4(10)11;/h9H,1-3H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCYPJPDVISCTTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CNCC(F)(F)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![acetic acid;(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B1523708.png)




